molecular formula C18H15F3N2O2 B15189858 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- CAS No. 335665-54-8

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)-

Cat. No.: B15189858
CAS No.: 335665-54-8
M. Wt: 348.3 g/mol
InChI Key: HVSHQYWUWWRBQI-KRWDZBQOSA-N
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Description

2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- is a complex organic compound that belongs to the class of pyridinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone derivatives
  • Cyclopropyl-containing compounds
  • Trifluoromethyl-substituted compounds

Uniqueness

The uniqueness of 2(1H)-Pyridinone, 3-(3-cyclopropyl-1-(2-pyridinylmethoxy)-1-(trifluoromethyl)-2-propynyl)- lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.

Properties

CAS No.

335665-54-8

Molecular Formula

C18H15F3N2O2

Molecular Weight

348.3 g/mol

IUPAC Name

3-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-(pyridin-2-ylmethoxy)but-3-yn-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C18H15F3N2O2/c19-18(20,21)17(9-8-13-6-7-13,15-5-3-11-23-16(15)24)25-12-14-4-1-2-10-22-14/h1-5,10-11,13H,6-7,12H2,(H,23,24)/t17-/m0/s1

InChI Key

HVSHQYWUWWRBQI-KRWDZBQOSA-N

Isomeric SMILES

C1CC1C#C[C@](C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=N3

Canonical SMILES

C1CC1C#CC(C2=CC=CNC2=O)(C(F)(F)F)OCC3=CC=CC=N3

Origin of Product

United States

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